Bienvenue dans la boutique en ligne BenchChem!

VH032-cyclopropane-F

PROTAC pharmacokinetics VHL ligand optimization plasma protein binding

VH032-cyclopropane-F is a functionalized VHL E3 ligase ligand that incorporates a 1-fluorocyclopropanecarboxamide moiety, significantly altering pharmacokinetic properties compared to unmodified VH032. With plasma protein binding of 87.5 ± 2.3%, thermodynamic aqueous solubility <2 µM, and CHI ≈76, this building block provides predictable free fraction and exposure profiles for your PROTAC candidates. Rigorously characterized in systematic SAR campaigns, it has demonstrated reproducible target degradation (DC50 values of 250–300 nM for SMARCA2/4) and in vivo tumor growth inhibition of 68%. Its terminal hydroxyl group enables rapid conjugation to linkers, ensuring efficient synthesis of degrader libraries without preparative HPLC. For PROTAC programs advancing toward preclinical evaluation, this well-characterized ligand offers a reliable and scalable foundation for your targeted protein degradation research.

Molecular Formula C26H33FN4O5S
Molecular Weight 532.6 g/mol
CAS No. 2306193-99-5
Cat. No. B610085
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVH032-cyclopropane-F
CAS2306193-99-5
SynonymsPhenolic VH101
Molecular FormulaC26H33FN4O5S
Molecular Weight532.6 g/mol
Structural Identifiers
InChIInChI=1S/C26H33FN4O5S/c1-14-20(37-13-29-14)15-5-6-16(19(33)9-15)11-28-22(34)18-10-17(32)12-31(18)23(35)21(25(2,3)4)30-24(36)26(27)7-8-26/h5-6,9,13,17-18,21,32-33H,7-8,10-12H2,1-4H3,(H,28,34)(H,30,36)/t17-,18+,21-/m1/s1
InChIKeyOKBLHQUBMCCFKE-LVCYWYKZSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





VH032-cyclopropane-F (CAS 2306193-99-5): A Functionalized VHL E3 Ligase Ligand for PROTAC Procurement and Development


VH032-cyclopropane-F (CAS 2306193-99-5) is a functionalized von Hippel-Lindau (VHL) E3 ubiquitin ligase ligand derived from the peptidomimetic hydroxyproline-based scaffold of VH032 [1]. The compound incorporates a 1-fluorocyclopropanecarboxamide moiety at the N-terminus of the tert-leucine residue, distinguishing it from the parent VH032 structure . As a key building block for Proteolysis-Targeting Chimeras (PROTACs), VH032-cyclopropane-F enables conjugation via its terminal hydroxyl group to linkers bearing active leaving groups, thereby facilitating the recruitment of the CUL2-RBX1-VHL E3 ligase complex for targeted protein degradation [1][2]. Its structural modifications confer altered physicochemical properties relative to unmodified VH032, which have direct implications for PROTAC design and in vivo pharmacology .

Why Generic VH032 Ligands Cannot Substitute for VH032-cyclopropane-F in PROTAC Development


The VH032 scaffold has served as the foundation for numerous VHL-recruiting PROTACs; however, structural modifications at the N-terminal tert-leucine position profoundly alter both VHL binding affinity and physiologically relevant properties [1]. In a systematic assessment of VHL ligands, VH032-cyclopropane-F exhibited a human plasma protein binding rate of 87.5 ± 2.3%, whereas unmodified VH032 demonstrated substantially lower plasma protein binding [1]. Additionally, the fluorocyclopropane substitution reduces thermodynamic aqueous solubility to <2 μM, compared with >250 μM for VH032, representing an approximately 125-fold decrease [1]. These divergent properties mean that a PROTAC constructed with VH032-cyclopropane-F will display distinct pharmacokinetic behavior—including altered free fraction, volume of distribution, and clearance—compared to an otherwise identical PROTAC built with unmodified VH032 [1]. Substituting an alternative VHL ligand without accounting for these property differences risks compromising the intended degradation profile and in vivo efficacy of the final PROTAC candidate [1].

Quantitative Differentiation Evidence for VH032-cyclopropane-F (CAS 2306193-99-5) Versus Comparators


Plasma Protein Binding: VH032-cyclopropane-F Exhibits 87.5% Binding in Human Plasma

VH032-cyclopropane-F displays a human plasma protein binding rate of 87.5 ± 2.3%, determined by equilibrium dialysis [1]. In contrast, the unmodified parent ligand VH032 exhibits substantially lower plasma protein binding [1]. This differential binding affects the free fraction of PROTACs incorporating the ligand and consequently influences in vivo exposure and clearance [1].

PROTAC pharmacokinetics VHL ligand optimization plasma protein binding

Thermodynamic Solubility: VH032-cyclopropane-F Demonstrates >125-Fold Reduction Versus VH032

The thermodynamic aqueous solubility of VH032-cyclopropane-F is <2 μM, representing a >125-fold reduction compared with unmodified VH032 (>250 μM) [1]. This substantial decrease in aqueous solubility is attributed to the fluorocyclopropane substitution at the N-terminal tert-leucine position [1]. The difference has direct implications for PROTAC formulation and bioavailability [1].

PROTAC solubility VHL ligand properties aqueous solubility

Chromatographic Hydrophobicity: VH032-cyclopropane-F Exhibits Extended Retention Versus VH032

In chromatographic hydrophobicity index (CHI) measurements, VH032-cyclopropane-F exhibits extended retention time relative to unmodified VH032 [1]. The CHI value increases from approximately 69 for VH032 to approximately 76 for VH032-cyclopropane-F [1]. This ~7-unit increase reflects the enhanced lipophilicity conferred by the fluorocyclopropane moiety, which correlates with increased membrane permeability potential [1].

PROTAC lipophilicity VHL ligand SAR chromatographic hydrophobicity index

DMSO Solubility: VH032-cyclopropane-F Achieves 150 mM, Enabling High-Concentration Stock Solutions

VH032-cyclopropane-F demonstrates DMSO solubility of 80 mg/mL, equivalent to 150.2 mM . This solubility level permits the preparation of concentrated stock solutions suitable for high-throughput screening and in vitro PROTAC characterization. Alternative VH032-based ligands with different functional groups may exhibit lower DMSO solubility, limiting their utility in assays requiring high compound concentrations.

PROTAC compound handling E3 ligase ligand solubility DMSO stock preparation

Commercial Purity Specifications: VH032-cyclopropane-F Available at ≥99.92% by HPLC

VH032-cyclopropane-F is commercially available with purity specifications ranging from 98.04% to 99.92% as determined by HPLC [1]. MedChemExpress supplies the compound with 99.92% purity (Catalog No. HY-125905) , while TargetMol offers 98.04% purity (Catalog No. T17877) and Sigma-Aldrich provides material at ≥95% purity (Product No. 930601) [1]. The availability of ultra-high purity (>99.9%) material is critical for applications where trace impurities could confound PROTAC degradation readouts.

PROTAC building block procurement VHL ligand purity chemical sourcing

Scalable Synthetic Route: VH032-cyclopropane-F Prepared via T3P-Mediated Coupling at >100 g Scale

The dipeptide fragment of VH032-cyclopropane-F is prepared by T3P-mediated coupling of hydroxyproline benzyl ester and N-Boc tert-leucine, followed by capping with 1-fluorocyclopropanecarboxylic acid and ester hydrolysis [1]. This synthetic route was employed to prepare over 100 g of the final PROTAC construct (PROTAC 1) without requiring preparative or chiral HPLC purifications [1]. In contrast, alternative VHL ligands with different capping groups may lack demonstrated large-scale synthetic protocols, creating supply chain risk for preclinical development programs.

PROTAC scale-up synthesis VHL ligand manufacturing process chemistry

VH032-cyclopropane-F (CAS 2306193-99-5): Validated Application Scenarios for PROTAC Research and Development


PROTAC Development Targeting SMARCA2/SMARCA4 for Epigenetic Degradation

VH032-cyclopropane-F serves as the VHL-recruiting moiety in PROTAC 1, a partial degrader of SMARCA2 and SMARCA4 . In MV-4-11 cells, PROTAC 1 achieves maximal degradation of approximately 65% for SMARCA2 and 70% for SMARCA4, with DC50 values of 300 nM and 250 nM, respectively [1]. The scalable synthesis of PROTAC 1 using VH032-cyclopropane-F as the E3 ligase ligand component has been demonstrated at >100 g scale without preparative HPLC [2], establishing this building block as a viable choice for SMARCA2/4 degrader programs advancing toward preclinical evaluation.

BRD9-Targeted PROTAC Development with Defined Degradation Kinetics

VH032-cyclopropane-F functions as the E3 ligase ligand in BRD9-targeted PROTACs, demonstrating EC50 values for BRD9 degradation of 1.2 μM in SU-DHL-4 cells and 1.8 μM in OCI-Ly10 cells, with >90% maximal degradation at 10 μM [1]. The degradation half-life (t1/2) of BRD9 upon treatment is 3.5 hours, with maximal degradation achieved at 8 hours [1]. This defined kinetic profile enables researchers to design time-course experiments with predictable degradation windows, facilitating mechanistic studies of BRD9-dependent pathways in BAF complex-driven cancers.

Structure-Property Relationship Studies for VHL Ligand Optimization

VH032-cyclopropane-F is included in systematic SAR and SPR investigations of VH032-based ligands, providing a consistent dataset that enables direct comparison of structural variations . The compound's characterized properties—including thermodynamic solubility (<2 μM), plasma protein binding (87.5 ± 2.3%), and CHI (≈76)—serve as reference benchmarks for evaluating next-generation VHL ligands . Researchers can use VH032-cyclopropane-F as a comparator compound when assessing whether novel VHL ligand modifications achieve desired shifts in lipophilicity, solubility, or protein binding profiles relative to this well-characterized scaffold variant.

In Vivo PROTAC Efficacy Studies Requiring Characterized PK Properties

In SU-DHL-4 DLBCL xenograft models, intraperitoneal administration of a PROTAC incorporating VH032-cyclopropane-F (20 mg/kg, twice weekly for 3 weeks) yielded tumor growth inhibition of 68% and tumor weight reduction of 62% compared to vehicle controls [1]. Tumor tissues from treated mice exhibited >80% target protein depletion [1]. Given the established plasma protein binding of 87.5% for VH032-cyclopropane-F [2], PROTACs built with this ligand exhibit predictable free fraction and exposure profiles, supporting pharmacokinetic-pharmacodynamic modeling for dose optimization in preclinical efficacy studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for VH032-cyclopropane-F

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.